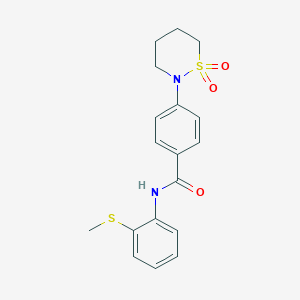

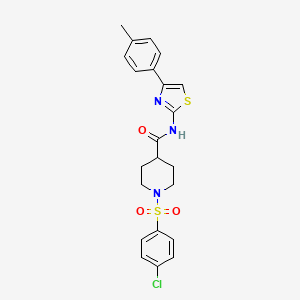

![molecular formula C11H17N3O4 B2989534 (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid CAS No. 2165947-34-0](/img/structure/B2989534.png)

(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid” is a chemical compound with the molecular weight of 229.28 . It is in powder form .

Synthesis Analysis

The synthesis of similar compounds has been reported. For example, under alkaline conditions, DL-serine and Chloroacetyl Chloride were used as raw materials, evaporated under reduced pressure and extracted with ethyl acetate, D-serine was obtained after treatment with activated carbon and resolution of acylase I. D-serine was protected by the amino group of di-tert-butyl dicarbonate to give the target compound .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H19NO4/c1-10(2,3)16-9(15)12-7-11(4-5-11)6-8(13)14/h4-7H2,1-3H3, (H,12,15) (H,13,14) . This indicates the specific arrangement of atoms and bonds in the molecule.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, and specific rotation are not provided in the search results.科学的研究の応用

Multigram Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids

This study outlines a synthetic route that includes the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides, leading to the formation of fluorinated pyrazole-4-carboxylic acids on a multigram scale. The process demonstrates the compound's utility in generating fluorinated derivatives for further chemical exploration and potential application in medicinal chemistry (Iminov et al., 2015).

Nonaqueous Determination of the Tert‐Butyloxycarbonyl Group in Amino Acid and Peptide Derivatives

This research presents a method for quantitatively cleaving the tert-butyloxycarbonyl group from N-blocked amino acids and peptides, highlighting the compound's relevance in analytical chemistry for the determination of protected amino groups in peptides and amino acid derivatives (Ehrlich-Rogozinski, 1974).

C‐Alkylation of Peptides Containing Aminomalonate and (Amino)(cyano)acetate Residues

This study demonstrates the compound's role in the preparation and modification of peptides. It involves the protection of peptides with tert-butyloxycarbonyl and their subsequent C-alkylation, showing the compound's utility in peptide chemistry and the synthesis of complex peptides for biological research (Matt & Seebach, 1998).

Alkylzinc Complexes with Achiral and Chiral Monoanionic N,N,O Heteroscorpionate Ligands

This paper explores the synthesis of a new chiral ligand incorporating the tert-butyloxycarbonyl group, demonstrating its application in the preparation of alkylzinc complexes. This research provides insights into the compound's utility in organometallic chemistry and the development of new materials and catalysts (Hegelmann et al., 2003).

Synthesis of Novel Heterocyclic Substituted α-Amino Acids

This study outlines the synthesis of non-proteinogenic heterocyclic substituted α-amino acids, utilizing the tert-butyloxycarbonyl protected intermediates. The work demonstrates the compound's significance in the development of novel amino acids with potential applications in drug discovery and bioactive molecule design (Adlington et al., 2000).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

特性

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(1-methylpyrazol-4-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)13-8(9(15)16)7-5-12-14(4)6-7/h5-6,8H,1-4H3,(H,13,17)(H,15,16)/t8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHJNTMKOTDIQMP-MRVPVSSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CN(N=C1)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C1=CN(N=C1)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

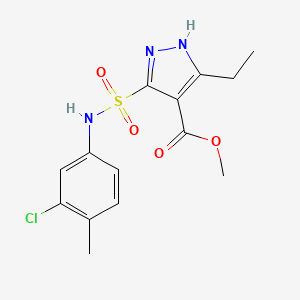

![3-[1-(3-chlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2989452.png)

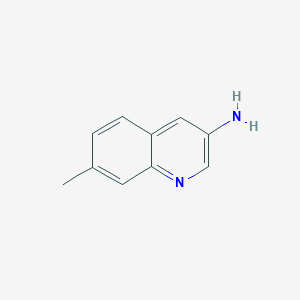

![[(1R,2S)-1-(Aminomethyl)-2-phenylcyclopropyl]methanol;hydrochloride](/img/structure/B2989453.png)

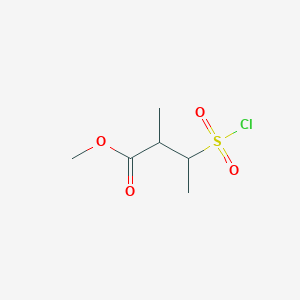

![3,4,5,6-tetrachloro-N-[2-fluoro-5-(tetrazol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2989457.png)

![5-methyl-N,7-diphenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2989462.png)

![5-[(E)-(4-chlorophenyl)diazenyl]quinolin-8-ol](/img/structure/B2989463.png)

![1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-3-(3-fluoro-4-methylphenyl)propan-1-one](/img/structure/B2989466.png)

![N'-(3-Chloro-4-fluorophenyl)-N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2989474.png)